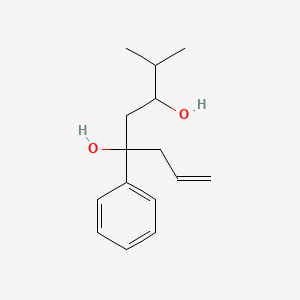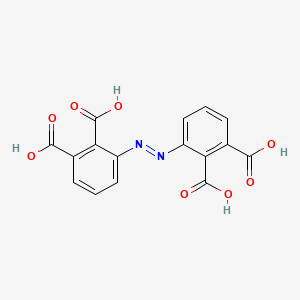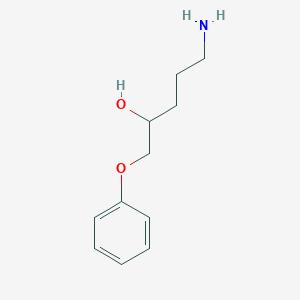![molecular formula C14H12N2O2 B14401178 4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile CAS No. 88226-23-7](/img/structure/B14401178.png)
4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile is a heterocyclic compound that features a furan ring, an oxazolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by the reaction of an amino alcohol with an aldehyde or ketone.
Coupling with Benzonitrile: The final step involves coupling the furan-oxazolidine intermediate with a benzonitrile derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Oxadiazoles: These compounds also contain a five-membered ring with oxygen and nitrogen atoms and have similar biological activities.
Uniqueness
4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile is unique due to the combination of its furan, oxazolidine, and benzonitrile moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
88226-23-7 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[3-(furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile |
InChI |
InChI=1S/C14H12N2O2/c15-9-11-1-3-12(4-2-11)14(6-8-18-16-14)13-5-7-17-10-13/h1-5,7,10,16H,6,8H2 |
InChI Key |
JJLJSCDFTRAVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CONC1(C2=CC=C(C=C2)C#N)C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)

![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)


![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)


